N-[(3R)-5-Methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide
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Description
Ynamides are a class of compounds that have been gaining attention in the field of organic synthesis due to their versatility and the unique reactivity of the carbon-nitrogen triple bond . They can be used in a variety of reactions and have been shown to be useful building blocks in the synthesis of complex molecules .
Synthesis Analysis
Ynamides can be synthesized through a variety of methods. One common method involves the use of trichloroethene as an inexpensive two carbon synthon . A wide range of amides and electrophiles can be converted to the corresponding ynamides, importantly including acyclic carbamates, hindered amides, and aryl amides .Molecular Structure Analysis
The molecular structure of ynamides typically consists of a carbon-nitrogen triple bond, with various substituents attached to the nitrogen and the terminal carbon of the triple bond .Chemical Reactions Analysis
Ynamides can participate in a variety of chemical reactions. They have been used in hydroacylation reactions, where they react with aldehydes to form β-enaminone products . These products can then be used as a platform to construct a diverse array of substituted pyrazoles, pyrimidines, and isoxazoles in a two-step, one-pot sequence .Physical And Chemical Properties Analysis
The physical and chemical properties of ynamides can vary widely depending on the specific substituents attached to the nitrogen and the terminal carbon of the triple bond .Mechanism of Action
Future Directions
Ynamides are a promising class of compounds in the field of organic synthesis, and research into their synthesis, reactivity, and applications is ongoing . They have potential for use in the synthesis of complex molecules, and their unique reactivity opens up new possibilities for the development of novel synthetic methodologies .
properties
IUPAC Name |
N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-ynamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-3-6-13(17)15-10-9-19-12-8-5-4-7-11(12)16(2)14(10)18/h4-5,7-8,10H,9H2,1-2H3,(H,15,17)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHPLQZFTXQCP-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1COC2=CC=CC=C2N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N[C@@H]1COC2=CC=CC=C2N(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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